molecular formula C11H10N4O B1372674 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile CAS No. 650628-66-3

5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile

Cat. No. B1372674
CAS RN: 650628-66-3
M. Wt: 214.22 g/mol
InChI Key: NTRXVZCMDMXZIN-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile (5-AP-1-MPC) is a novel synthetic compound that has been studied for its potential application in various scientific research fields. It is a heterocyclic compound that contains both nitrogen and carbon atoms, and is derived from the pyrazole family. 5-AP-1-MPC has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential application in drug discovery and development.

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile derivatives have been utilized in the synthesis of novel Schiff bases with notable antimicrobial activity. This synthesis involves multi-step reactions including Gewald synthesis technique and Vilsmeier-Haack reaction, showcasing the compound's versatility in creating pharmacologically active agents (Puthran et al., 2019).

Role in Chemical Synthesis

The compound plays a crucial role in chemical synthesis, particularly in the formation of unexpected pyrazolopyrimidines during attempts to synthesize 5-substituted tetrazoles from carbonitriles. This demonstrates the compound's reactivity and potential in generating novel chemical structures (Faria et al., 2013).

Corrosion Inhibition

Pyranopyrazole derivatives of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies not only highlight the compound's industrial relevance but also its potential in material science applications (Yadav et al., 2016).

Structural Analysis

The compound is also significant in structural analysis studies. For instance, its derivatives have been used in X-ray crystallography to determine the molecular structure of complex compounds, aiding in the understanding of molecular geometry and intermolecular interactions (Ganapathy et al., 2015).

Applications in Crop Protection

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile derivatives have been synthesized for potential applications in crop protection. These derivatives exhibit high selectivity and efficiency under mild reaction conditions, highlighting their importance in agricultural chemistry (Plem et al., 2015).

properties

IUPAC Name

5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-10-4-2-3-9(5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXVZCMDMXZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653581
Record name 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

650628-66-3
Record name 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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